molecular formula C7H8ClNO B1294355 2-Chloro-5-methoxyaniline CAS No. 2401-24-3

2-Chloro-5-methoxyaniline

Cat. No.: B1294355
CAS No.: 2401-24-3
M. Wt: 157.6 g/mol
InChI Key: GBOUQGUQUUPGLO-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxyaniline is an organic compound with the molecular formula C7H8ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various chemical synthesis processes and is used as an intermediate in the production of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxyaniline typically involves the chlorination of 5-methoxyaniline. One common method includes the reaction of 5-methoxyaniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substituted anilines
  • Quinones
  • Amines

Scientific Research Applications

Medicinal Chemistry

Therapeutic Development
2-Chloro-5-methoxyaniline is utilized in the synthesis of various pharmaceuticals. It has been involved in the preparation of compounds that act as positive allosteric modulators for metabotropic glutamate receptors, which are potential therapeutic targets for diseases such as Parkinson's disease and epilepsy . The compound serves as a key intermediate in the synthesis of 4-amino-5-chloro-2-methoxyphenyl thiocyanate, which is further explored for its pharmacological properties.

Case Study: Pain Management
A notable study demonstrated that derivatives of this compound could modulate pain responses in murine models. These compounds showed promise in providing analgesic effects when tested in vivo, indicating their potential for developing new pain management therapies .

Materials Science

Dyes and Pigments
The compound is also significant in the dye industry. It can be used to synthesize azo dyes, which are widely applied in textiles and other materials. The incorporation of this compound into dye formulations allows for enhanced colorfastness and stability under varying environmental conditions.

Table: Properties of Azo Dyes Synthesized from this compound

PropertyValue
SolubilitySlightly soluble in water
ColorfastnessHigh
StabilityGood under UV exposure

Environmental Studies

Toxicological Assessments
Research has indicated that this compound poses certain toxicological risks, particularly concerning its effects on aquatic life. Studies have shown that it can be harmful if released into waterways, prompting investigations into its environmental impact and degradation pathways .

Case Study: Ecotoxicology
The ecotoxicological profile of this compound was assessed through various bioassays, revealing its potential to cause adverse effects on non-target organisms. This has led to recommendations for stricter regulations on its use and disposal to mitigate ecological risks .

Chemical Synthesis

Synthesis Pathways
The synthesis of this compound typically involves chlorination reactions followed by amination steps. For instance, a common synthetic route involves the chlorination of anisole followed by reaction with an amine source . This method highlights the compound's role as an intermediate in producing more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups influence the compound’s reactivity and binding affinity, allowing it to modulate biological pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Comparison: 2-Chloro-5-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis and applications .

Biological Activity

2-Chloro-5-methoxyaniline (CAS No. 2401-24-3) is an aromatic amine with significant biological activity, making it a subject of interest in various fields, including pharmacology and environmental science. This compound is characterized by its molecular formula C7H8ClNOC_7H_8ClNO and a molecular weight of 157.60 g/mol. This article explores its biological properties, mechanisms of action, toxicity, and potential applications.

  • Molecular Formula : C7H8ClNOC_7H_8ClNO
  • Molecular Weight : 157.60 g/mol
  • Melting Point : 23.0°C to 27.0°C
  • Boiling Point : 135.0°C to 137.0°C (at 12 mmHg)
  • Density : 1.261 g/mL
  • Solubility : Highly soluble in organic solvents, with water solubility reported at approximately 1.03 mg/mL .

This compound exhibits biological activity primarily through its interactions with various enzyme systems and cellular pathways:

  • CYP Enzyme Interaction : It has been identified as an inhibitor of CYP1A2, an important enzyme involved in drug metabolism, while showing no inhibition on CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . This selectivity may influence the pharmacokinetics of co-administered drugs.
  • Cellular Toxicity : The compound is classified as an acute toxicity category 4 substance and can cause skin irritation and serious eye damage . Its effects on cellular systems indicate that it may induce oxidative stress or disrupt normal cellular functions.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

  • Acute Toxicity : It is harmful if inhaled or absorbed through the skin, with specific warnings related to respiratory irritation and skin corrosion .
  • Environmental Impact : As a chemical substance, it poses risks to aquatic life and may require careful management in industrial applications due to its potential for bioaccumulation .

Pharmacological Research

In recent studies, the biological activity of this compound has been explored in the context of drug development:

  • Anticancer Activity : Research has indicated potential anticancer properties, particularly in inhibiting tumor growth through modulation of specific signaling pathways. For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cell lines .
  • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial activity against various bacterial strains, suggesting that modifications to the aniline structure could enhance efficacy against resistant pathogens .

Data Table: Biological Activity Summary

PropertyValue/Description
Molecular Weight157.60 g/mol
Melting Point23.0°C to 27.0°C
Boiling Point135.0°C to 137.0°C (12 mmHg)
Acute Toxicity ClassificationCategory 4 (harmful if inhaled/skin contact)
CYP Enzyme InhibitionCYP1A2 (inhibitor), others not inhibited
SolubilitySoluble in organic solvents; low water solubility
Potential ApplicationsAnticancer research, antimicrobial agents

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-5-methoxyaniline, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound is typically synthesized in 2–3 steps from commercially available precursors. For example, describes its use as a starting material for PDE7 inhibitors, achieving a 49.5% overall yield via sequential reactions involving nucleophilic substitution and deprotection. To optimize yields, researchers should:

  • Monitor reaction intermediates using thin-layer chromatography (TLC) or HPLC.
  • Adjust stoichiometry and temperature for critical steps (e.g., methoxylation or chlorination).
  • Purify intermediates via column chromatography to reduce side products.
  • Reference synthetic protocols in peer-reviewed journals for reproducibility .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound in academic research?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm for methoxy and chloro groups).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₇H₈ClNO; exact mass 157.0294).
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays).
  • Elemental Analysis : Verify C, H, N, and Cl content.
  • Detailed characterization data must align with guidelines for new compounds, as outlined in .

Q. How is this compound utilized as a precursor in pharmaceutical research, and what experimental models are used to evaluate its derivatives?

  • Methodological Answer : It serves as a key intermediate in drug discovery, such as in the synthesis of PDE7 inhibitors (e.g., compound 26 in ). Researchers typically:

  • Functionalize the aniline group to introduce target moieties (e.g., sulfonamides or heterocycles).
  • Evaluate bioactivity using in vitro enzyme inhibition assays (e.g., PDE7A IC₅₀ = 31 nM) and selectivity panels (test against PDE1–PDE11 at 3 µM).
  • Validate cellular activity in disease-relevant models (e.g., neuroinflammation assays) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Strategies include:

  • Replicating experiments under standardized protocols (e.g., ATP concentration, pH, and temperature in kinase assays).
  • Cross-validating results using orthogonal methods (e.g., surface plasmon resonance vs. radiometric assays).
  • Performing meta-analyses of published data to identify outliers or confounding factors (e.g., solvent effects).
  • Transparent reporting of synthetic and analytical methods, as emphasized in and .

Q. What strategies improve the selectivity of this compound-derived compounds in enzyme inhibition assays?

  • Methodological Answer : To enhance selectivity:

  • Modify substituents on the aniline ring to reduce off-target interactions (e.g., introducing bulky groups to block PDE4 binding pockets).
  • Use computational docking studies to predict binding affinities for PDE subtypes.
  • Conduct parallel screening against structurally related enzymes (e.g., PDE7B vs. PDE7A).
  • highlights achieving >50% inhibition selectivity at 3 µM by optimizing steric and electronic properties .

Q. What methodologies ensure reproducibility when scaling up synthetic procedures for this compound-based intermediates?

  • Methodological Answer : Critical steps include:

  • Documenting detailed reaction parameters (e.g., solvent purity, catalyst lot numbers).
  • Validating reproducibility across multiple batches via HPLC and NMR.
  • Using controlled crystallization techniques to isolate stable polymorphs.
  • Adhering to guidelines in for supplemental data submission, such as raw spectral files and chromatograms .

Properties

IUPAC Name

2-chloro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOUQGUQUUPGLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178745
Record name 6-Chloro-m-anisidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2401-24-3
Record name 2-Chloro-5-methoxybenzenamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Chloro-5-methoxyaniline
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Chloro-5-methoxyaniline
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Chloro-5-methoxyaniline
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Chloro-5-methoxyaniline
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Chloro-5-methoxyaniline
[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate
2-Chloro-5-methoxyaniline

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